molecular formula C22H20O4 B151103 4,5-Bis(benzyloxy)-2-methylbenzoic acid CAS No. 127531-39-9

4,5-Bis(benzyloxy)-2-methylbenzoic acid

Cat. No.: B151103
CAS No.: 127531-39-9
M. Wt: 348.4 g/mol
InChI Key: OZWYGJMNFRFOFR-UHFFFAOYSA-N
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Description

4,5-Bis(benzyloxy)-2-methylbenzoic acid is an organic compound characterized by the presence of two benzyloxy groups attached to a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzyloxy)-2-methylbenzoic acid typically involves the protection of hydroxyl groups followed by the introduction of benzyloxy groups. One common method includes the reaction of 4,5-dihydroxy-2-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(benzyloxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the parent hydroxy compound.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products:

    Oxidation: Formation of 4,5-dihydroxy-2-methylbenzoic acid.

    Reduction: Formation of 4,5-dihydroxy-2-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(benzyloxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4,5-Dihydroxy-2-methylbenzoic acid: Lacks the benzyloxy groups but shares the same core structure.

    4,5-Bis(methoxy)-2-methylbenzoic acid: Contains methoxy groups instead of benzyloxy groups.

Uniqueness: 4,5-Bis(benzyloxy)-2-methylbenzoic acid is unique due to the presence of benzyloxy groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can influence the compound’s reactivity, solubility, and potential biological activity.

Properties

IUPAC Name

2-methyl-4,5-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-16-12-20(25-14-17-8-4-2-5-9-17)21(13-19(16)22(23)24)26-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWYGJMNFRFOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564745
Record name 4,5-Bis(benzyloxy)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127531-39-9
Record name 4,5-Bis(benzyloxy)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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